3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol

Catalog No.
S11887295
CAS No.
M.F
C8H14ClNO
M. Wt
175.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol

Product Name

3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol

IUPAC Name

3-(chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

InChI

InChI=1S/C8H14ClNO/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6H2

InChI Key

VHMRKWDUGMGPLX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(CCl)O

3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol, with the molecular formula C8H14ClNC_8H_{14}ClN and a molecular weight of approximately 159.66 g/mol, is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound features a bicyclo[2.2.2]octane framework, which is notable for its rigidity and potential biological activity. The chloromethyl group at the third position of the bicyclic structure enhances its reactivity, making it an interesting target for synthetic and medicinal chemistry applications .

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or amines.
  • Alkylation: The nitrogen atom in the bicyclic structure can be alkylated, resulting in N-substituted derivatives that may exhibit altered biological properties.

These reactions are significant for the development of analogs with enhanced pharmacological profiles .

3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol has been studied for its potential biological activities, particularly as a ligand for neurotransmitter receptors. Compounds with similar structures often exhibit activity at muscarinic acetylcholine receptors and may influence central nervous system functions. Preliminary studies suggest that this compound could have implications in neuropharmacology, possibly affecting neurotransmission and exhibiting anticholinergic properties .

The synthesis of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves several steps:

  • Formation of the Bicyclic Structure: Starting materials such as 1,5-dibromopentane and nitrogen sources can be used to construct the bicyclo[2.2.2]octane framework through cyclization reactions.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid or through direct halogenation methods.
  • Isolation and Purification: The final product is isolated through techniques such as recrystallization or chromatography to ensure purity suitable for biological testing or further chemical modification .

The applications of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol span various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting neurological disorders.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex molecules with potential therapeutic benefits.
  • Research Tool: This compound can be used in research to study receptor interactions and mechanisms of action within biological systems .

Interaction studies involving 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol focus on its binding affinity and selectivity towards various receptors, particularly those associated with the central nervous system. These studies often utilize radiolabeled ligands to assess competitive binding in vitro, providing insights into its pharmacological profile and potential therapeutic applications.

Additionally, structure-activity relationship (SAR) studies are critical in understanding how modifications to the compound's structure influence its biological activity and receptor selectivity .

Several compounds share structural similarities with 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol, including:

Compound NameCAS NumberKey Features
1-Azabicyclo[2.2.2]octan-3-ol3684-26-2Lacks chloromethyl group; serves as a base scaffold for modifications
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol19817-07-3Contains an ethynyl group; potential for different reactivity
3-(Chloromethyl)-quinuclidin-3-ol247195-81-9Hydrochloride form; similar biological activity but different substituents

Uniqueness

The uniqueness of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol lies in its specific chloromethyl substitution on the bicyclic framework, which enhances its reactivity compared to other analogs lacking this functional group. This feature potentially allows for more versatile synthetic pathways and increased biological activity against specific targets, making it a valuable compound in medicinal chemistry research.

Historical Development of Chloromethyl Bicyclic Compound Synthesis

The synthesis of azabicyclo[2.2.2]octane derivatives traces its origins to early 20th-century efforts to construct quinuclidine frameworks. Koenigs’ 1904 intramolecular alkylation approach, which utilized 3-ethyl-4-methylpyridine as a precursor, laid the groundwork for bicyclic amine synthesis. This method involved formaldehyde condensation followed by sodium reduction and iodide substitution, yielding 3-ethylquinuclidine with moderate efficiency. By 1920, Meisenheimer refined this strategy, enabling the isolation of unsubstituted quinuclidine through sodium carbonate-mediated cyclization of 4-methylpyridine derivatives.

A pivotal advancement emerged in 2014 with Alizadeh and colleagues’ base-mediated one-pot synthesis of azabicyclo[2.2.2]octanes. Using dibenzalacetone and malononitrile in dimethyl sulfoxide (DMSO) with potassium hydroxide, they achieved diastereoselective cyclization at room temperature, attaining yields up to 92%. Steric effects from ortho-substituted dibenzalacetones and electronic influences from para-hydroxyl groups were identified as critical limitations, underscoring the delicate balance between substrate design and reaction feasibility.

Contemporary Advances in Catalytic Ring-Closure Techniques

Modern synthetic routes emphasize stereochemical control and catalytic efficiency. Transition metal catalysts, though underrepresented in early studies, have shown promise in recent years. For instance, palladium-catalyzed C–N coupling has enabled the construction of bicyclic frameworks with enantiomeric excess values exceeding 85% in model systems. However, base-mediated approaches remain dominant due to their operational simplicity. Alizadeh’s method exemplifies this trend, where potassium hydroxide in DMSO facilitates simultaneous deprotonation and cyclization, avoiding costly metal catalysts.

Organocatalytic strategies have also gained traction. The use of cinchona alkaloid derivatives, inspired by their natural role in quinuclidine-based systems, has enabled asymmetric induction in azabicyclo[2.2.2]octane syntheses. For example, quinidine-derived catalysts promote Michael addition-cyclization cascades, achieving dr values up to 9:1 in preliminary trials. These methods complement traditional thermal cyclizations, such as the Sommelet-Hauser rearrangement employed in bifenthrin intermediate synthesis, where sodium amide in liquid ammonia induces -sigmatropic shifts with 87.8% efficiency.

Solvent and Temperature Optimization in Multi-Step Syntheses

Solvent polarity profoundly impacts cyclization efficiency. Alizadeh’s systematic screening revealed DMSO as optimal for azabicyclo[2.2.2]octane formation, providing a 92% yield at 25°C, whereas ethanol and water resulted in ≤45% yields under identical conditions. The high dielectric constant of DMSO likely stabilizes transition states through polar interactions, accelerating ring closure. Conversely, nonpolar solvents like cyclohexane prove advantageous in later-stage functionalization steps. In the synthesis of 3-(chloromethyl)-2-methyl-1,1′-biphenyl, cyclohexane at 80°C facilitated ethyl chloroformate-mediated chlorination with 94.2% yield, minimizing side reactions.

Temperature gradients are equally critical. Low-temperature conditions (0–25°C) favor kinetic control in stereoselective steps, while higher temperatures (80–120°C) drive thermodynamically controlled transformations. For example, Wawzonek’s UV-mediated radical cyclization required precise thermal modulation—reactions below 40°C predominantly yielded 7-methyl-1-azabicyclo[2.2.1]heptane, whereas temperatures above 60°C shifted selectivity toward quinuclidine derivatives. Such findings highlight the necessity of stage-specific optimization in multi-step sequences.

The compound 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol serves as a pivotal intermediate in the development of muscarinic receptor-targeting pharmaceutical agents [1] [2]. This bicyclic structure, commonly known as a chloromethyl-substituted quinuclidine derivative, exhibits unique reactivity patterns that make it particularly valuable for medicinal chemistry applications.

The structural framework of this compound provides an optimal scaffold for muscarinic receptor binding due to its rigid bicyclic architecture and strategic functional group positioning [3] [4]. The quinuclidine core system, designated as 1-azabicyclo[2.2.2]octane, demonstrates exceptional binding affinity to muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes [5]. Research has established that 3-substituted quinuclidine derivatives exhibit significant pharmacological activity in targeting these receptor systems, with structure-activity relationship studies indicating that the 3-position substitution pattern is crucial for optimal biological activity [6] [7].

The chloromethyl functionality at the 3-position enhances the synthetic versatility of this intermediate, enabling facile nucleophilic substitution reactions that facilitate the introduction of diverse pharmacophores [1] [8]. This reactivity profile has been exploited in the synthesis of muscarinic M1 receptor agonists for Alzheimer disease treatment, where the compound serves as a key building block for constructing more complex therapeutic molecules [4] [5].

Research Findings on Muscarinic Receptor Interactions

Compound TypeMolecular FormulaReceptor SubtypeActivity DataTherapeutic Application
3-QuinuclidinolC7H13NOM1, M3pKa = 9.9Alzheimer disease treatment [3]
3-(Chloromethyl)quinuclidineC8H14ClNOM1, M3Synthetic precursorPharmaceutical intermediate [1]
Quinuclidine derivativesVariableM1-M5IC50 16-161 nMNeurodegenerative disorders [5]

Clinical applications of muscarinic receptor-targeting agents derived from this scaffold include the development of compounds for treating cognitive impairment associated with neurodegenerative diseases [4]. The rigid quinuclidine structure provides favorable pharmacokinetic properties, including enhanced metabolic stability and improved brain penetration compared to flexible analogs [5] [9].

The compound has been particularly valuable in synthesizing positive allosteric modulators of M1 muscarinic receptors, which represent a promising therapeutic approach for Alzheimer disease [5]. These modulators preserve the temporal and spatial aspects of endogenous acetylcholine signaling while enhancing receptor responsiveness, offering potential advantages over direct receptor agonists [4].

Design of Aniline-Containing Pharmaceutical Intermediates

The integration of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol in the design of aniline-containing pharmaceutical intermediates represents a sophisticated approach to drug development [10] [11]. The compound's structural characteristics enable the formation of complex molecular architectures through strategic coupling reactions with aniline derivatives.

Recent advances in photoinduced electron transfer chemistry have demonstrated the utility of aniline-quinuclidine hybrid systems in pharmaceutical synthesis [10]. The quinuclidine scaffold serves as an effective electron donor in these transformations, facilitating the generation of α-anilinoalkyl radicals under mild reaction conditions. This methodology has been successfully applied to construct poly-substituted pyrrolidones through radical-polar crossover reactions, providing access to structurally diverse pharmaceutical intermediates [10].

The synthetic versatility of the chloromethyl-substituted quinuclidine extends to the preparation of aniline-based bioactive molecules through nucleophilic substitution reactions [11] [8]. These transformations typically proceed via SN2 mechanisms, with the chloromethyl group serving as an excellent leaving group that enables efficient coupling with various aniline nucleophiles.

Synthetic Methodologies and Applications

Synthetic RouteKey TransformationProduct ClassPharmaceutical Relevance
N-alkylation reactionsChloromethyl displacementN-alkyl anilinesDrug synthesis intermediates [11]
Radical-polar crossoverElectron transfer processesPyrrolidone derivativesBioactive molecule synthesis [10]
Functional group interconversionNucleophilic substitutionAniline-quinuclidine hybridsPharmaceutical intermediates [8]

The development of aniline-containing intermediates from this quinuclidine precursor has enabled the synthesis of compounds with enhanced biological profiles [13]. These hybrid structures combine the favorable pharmacokinetic properties of the quinuclidine core with the diverse reactivity patterns of aniline derivatives, resulting in pharmaceutically relevant molecules with improved therapeutic indices.

Industrial applications of these synthetic methodologies include the large-scale preparation of intermediates for antimuscarinic drugs and cholinesterase inhibitors [7] . The robust nature of the quinuclidine scaffold and the predictable reactivity of the chloromethyl substituent make these transformations suitable for process chemistry applications in pharmaceutical manufacturing.

Structure-Activity Relationship Studies in Drug Discovery

Comprehensive structure-activity relationship investigations of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol derivatives have provided crucial insights for rational drug design [6] [14] [15]. These studies have systematically examined how structural modifications influence biological activity, selectivity, and pharmacokinetic properties.

The quinuclidine core structure exhibits remarkable stability due to its highly symmetrical bicyclic architecture, which constrains the molecular conformation and enhances binding specificity to biological targets [16] [17]. The basicity of the quinuclidine nitrogen (pKa approximately 11.0) plays a critical role in receptor binding interactions, particularly with muscarinic acetylcholine receptors [16] [3].

Alkyl chain length optimization studies have revealed significant structure-activity relationships in cholinesterase inhibition applications [6] [14]. Research demonstrates that compounds with C14 alkyl chains exhibit optimal acetylcholinesterase inhibitory activity, while shorter (C8-C10) and longer (C16) chains show reduced potency [6]. This finding suggests specific geometric requirements for enzyme-inhibitor interactions within the cholinesterase active site.

Structure-Activity Relationship Data

Structural FeatureEffect on ActivityPotency RangeMechanism
Hydroxyl group at C-3Enhanced muscarinic bindingIC50 16-161 nMHydrogen bonding interactions [3]
Alkyl chain length (C8-C16)Optimal activity at C14Ki 4.2-156.2 μMHydrophobic interactions [6]
Bisquaternary structureEnhanced potency and selectivityKi 0.26-1.6 μMDual binding sites [6]
Oxime functionalityImproved cholinesterase inhibitionKi 0.26-82.7 μMActive site interactions [6]
Amino substitutionBroad-spectrum antimicrobial effectsMIC 1-10 μMMembrane disruption [9]

Quaternization studies have revealed that bisquaternary quinuclidine derivatives exhibit superior pharmacological profiles compared to monoquaternary analogs [6] [14]. These bisquaternary compounds demonstrate enhanced binding affinity for cholinesterases, with inhibition constants in the nanomolar range, representing significant improvements over conventional inhibitors [6].

The introduction of polar functional groups at the 3-position has been shown to modulate both activity and selectivity profiles [9] [13]. Amide-containing derivatives exhibit biodegradable properties while maintaining antimicrobial activity, addressing environmental concerns associated with persistent quaternary ammonium compounds [13]. Similarly, oxime-substituted variants show enhanced cholinesterase inhibitory activity compared to corresponding alcohol derivatives [6].

Molecular modeling studies have elucidated the binding modes of these compounds within enzyme active sites [6]. The narrow active site gorge of acetylcholinesterase constrains the conformational flexibility of quinuclidine ligands, with compounds adopting extended conformations to optimize binding interactions. Key residues including Trp236, Trp286, and Tyr124 play crucial roles in substrate recognition and binding affinity [6].

The development of resistance profiles has been systematically evaluated for antimicrobial quinuclidine derivatives [9] [15]. Compounds with amino substitutions at the 3-position demonstrate reduced propensity for resistance development compared to conventional quaternary ammonium compounds, attributed to their membranolytic mode of action and generation of reactive oxygen species [9].

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

175.0763918 g/mol

Monoisotopic Mass

175.0763918 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types